

Crystal structure of 1-Phenylisatin

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Compound of Interest

Compound Name: 1-Phenylisatin

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An In-depth Technical Guide to the Crystal Structure of 1-Phenylisatin

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the crystal structure of **1-Phenylisatin** (1-phenylindole-2,3-dione), a molecule of significant interest due to its diverse biological activities. This document details the crystallographic data, experimental methodologies for its structural determination, and its interaction with biological pathways.

Molecular and Crystal Structure

1-Phenylisatin, with the chemical formula $C_{14}H_9NO_2$, crystallizes in an orthorhombic system.

[1] The isatin core of the molecule is nearly planar, while the phenyl ring is twisted at a significant angle relative to this plane.[1] This three-dimensional conformation is crucial for its biological activity and intermolecular interactions within the crystal lattice.

Crystallographic Data

The crystal structure of **1-Phenylisatin** has been determined by X-ray diffraction, providing precise measurements of its solid-state conformation. The key crystallographic parameters are summarized in the table below.

Parameter	Value
Molecular Formula	C ₁₄ H ₉ NO ₂
Molecular Weight	223.22 g/mol [1]
Crystal System	Orthorhombic[1]
Space Group	P2 ₁ 2 ₁ 2 ₁
a	3.9677 (1) Å[1]
b	13.3259 (4) Å[1]
c	20.3397 (7) Å[1]
α, β, γ	90°
Volume	1075.42 (6) Å ³ [1]
Z	4[1]
Temperature	293 K[1]
Radiation	Mo Kα[1]
Dihedral Angle (Isatin/Phenyl)	50.59 (5)°[1]

Molecular Geometry and Intermolecular Interactions

The planarity of the isatin unit is a notable feature, with a mean deviation of only 0.004 (2) Å from the least-squares plane defined by its nine constituent atoms.[1] The phenyl ring's dihedral angle of 50.59 (5)° with the isatin plane is a key conformational parameter.[1]

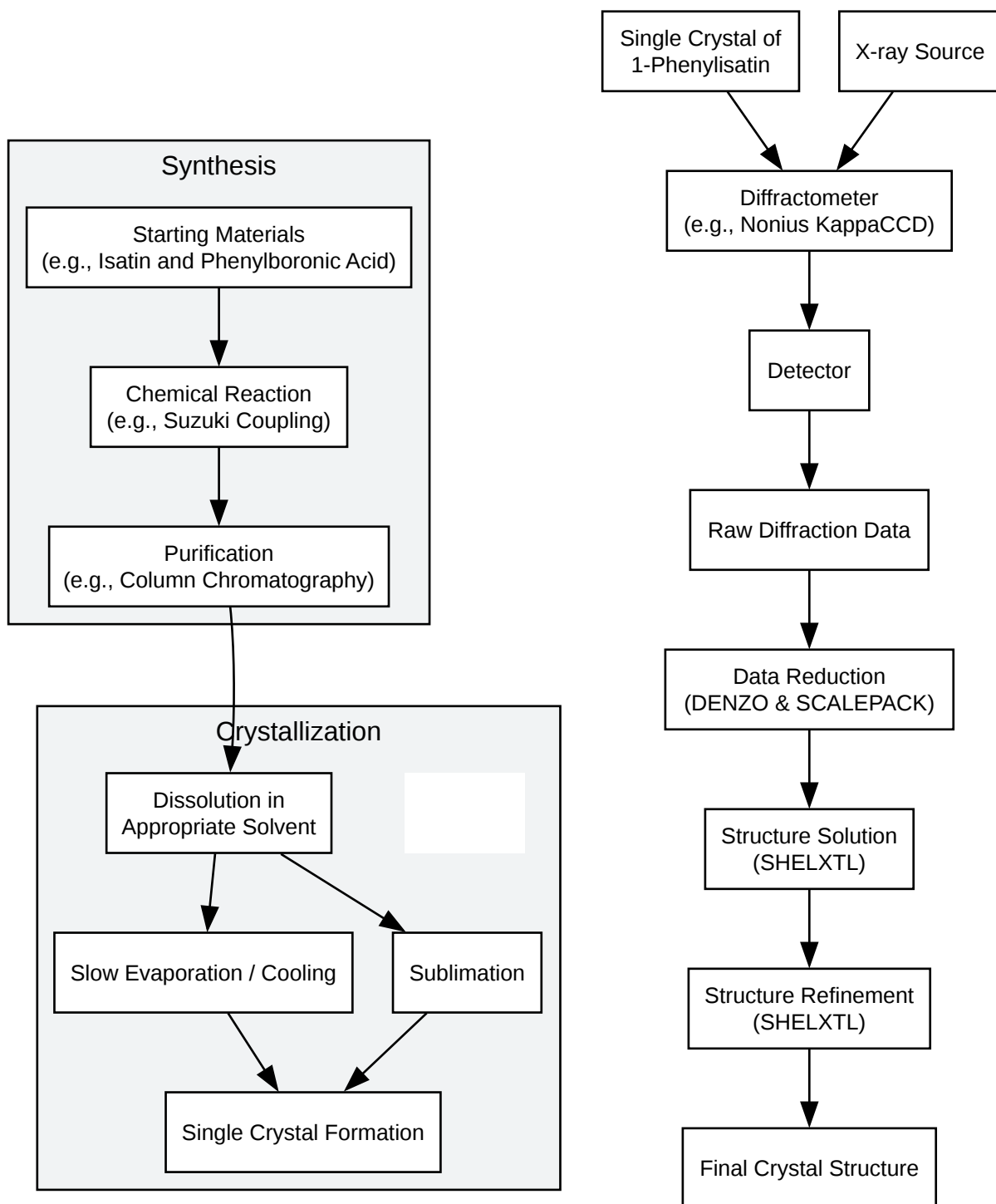
The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds.[1] Additionally, the structure exhibits two slipped π – π stacking interactions: one between the benzene rings of neighboring molecules and another between the phenyl rings of adjacent molecules.[1] These non-covalent interactions play a crucial role in the stability of the crystal lattice.

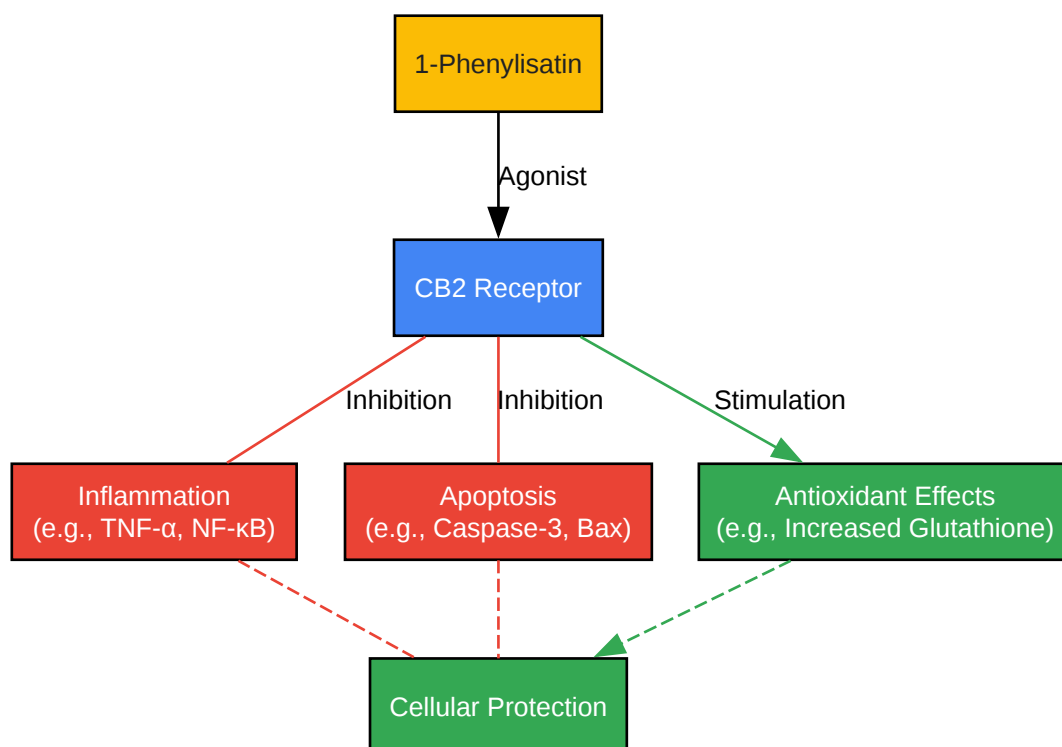
Experimental Protocols

The determination of the crystal structure of **1-Phenylisatin** involves a series of well-defined experimental steps, from crystal growth to data analysis.

Synthesis and Crystallization

While **1-Phenylisatin** is commercially available, its synthesis can be achieved through methods like the Stolle synthesis, which involves the cyclization of α -anilino-phenylacetic acid derivatives. For crystallographic studies, high-purity single crystals are required. A common method for obtaining diffraction-quality crystals of **1-Phenylisatin** is through sublimation under reduced pressure.^[1]





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References

- 1. 1-Phenylisatin - PMC [pmc.ncbi.nlm.nih.gov]
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